molecular formula C18H16N4S B287312 3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287312
M. Wt: 320.4 g/mol
InChI Key: VOOQGWNIYDJKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both a triazole and thiadiazole ring.

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated potential in anticancer research. Specifically, fluorinated derivatives of this compound showed moderate to good antiproliferative potency against cancerous cell lines such as human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017). Additionally, certain synthesized derivatives were found to have inhibitory activity against the proliferation of liver cancer (HepG-2), lung cancer (A549-1), and breast cancer (231-2) cells (Ding & Li, 2011).

Antibacterial and Antifungal Properties

These compounds have also been investigated for their antibacterial and antifungal properties. Various derivatives exhibited promising antibacterial activity and significant analgesic activities (Puthiyapurayil et al., 2011). Another study highlighted that some synthesized compounds showed interesting antibacterial activity against Staphylococcus aureus and were evaluated for in vitro cytotoxic activity against human cancer cell lines (Badr & Barwa, 2011).

Bioactivity and Antimicrobial Efficacy

Novel series of these compounds were synthesized and showed significant inhibitory activity to E. coli methionine aminopeptidase (Li et al., 2010). Moreover, the synthesized derivatives exhibited antimicrobial efficacy in vitro, with certain compounds showing significant inhibition against various strains compared to standard drugs (Swamy et al., 2006).

Structural and Molecular Characterization

The structural and molecular characterization of these compounds has been a focus of research as well. For instance, the crystal structure of one derivative was determined, revealing the dihedral angles between different rings in the structure, which may be significant for understanding its bioactivity (Su et al., 2010).

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-benzyl-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-3-7-14(8-4-1)11-12-17-21-22-16(19-20-18(22)23-17)13-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

VOOQGWNIYDJKLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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